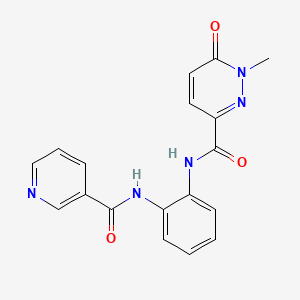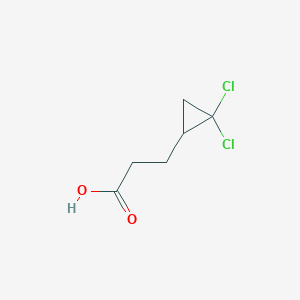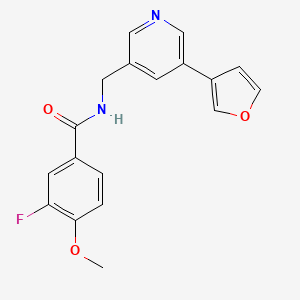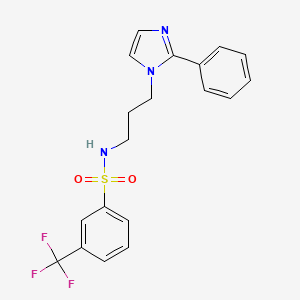
2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile, also known as BFT-CN, is a heterocyclic aromatic compound that is widely used in scientific research. It has been used in a variety of applications, ranging from organic synthesis to electrochemical sensing. BFT-CN has been studied extensively for its unique properties and potential applications.
科学的研究の応用
Organic Photovoltaics
One application involves the synthesis of a thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor for organic photovoltaics. A study designed and synthesized a molecule with an indenoindene core, achieving a power conversion efficiency of 12.74%, highlighting its potential for enhancing solar cell performance (Xu et al., 2017).
Antimicrobial Activity
Another research avenue explores the synthesis of novel Schiff bases using derivatives of thiophene carbonitriles, demonstrating significant antimicrobial activity. This showcases the potential of thiophene carbonitriles in developing new antimicrobial agents (Puthran et al., 2019).
Optoelectronic Applications
Thiophene/phenylene co-oligomers, including those substituted with cyano or methoxy groups, have been synthesized for lasing applications. These materials exhibit unique crystalline forms and optoelectronic characteristics suitable for laser technologies (Matsuo et al., 2020).
Tuning Optoelectronic Properties
The synthesis of thiophene 1,1-dioxides with various substituents demonstrates the ability to tune their optoelectronic properties. This research is crucial for designing materials with specific electronic and photonic functionalities (Tsai et al., 2013).
Polymer Solar Cells
In polymer solar cells, indene-C60 bisadducts have been used as electron-cascade acceptors, showing enhanced power conversion efficiencies. This application underscores the importance of thiophene derivatives in improving solar cell efficiencies (Cheng et al., 2014).
Electroactive Polymers
The electrochemical polymerization of 3-(4-fluorophenyl) thiophene has been explored, leading to the development of electroactive polymers with potential applications in electronic devices (Naudin et al., 2002).
特性
IUPAC Name |
2,5-bis(4-fluorophenyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2NS/c18-14-5-1-11(2-6-14)16-9-13(10-20)17(21-16)12-3-7-15(19)8-4-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELSFULBVEPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2712648.png)

![4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)




![2-Cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2712661.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)

![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)


![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)